4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Description
4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic compound known for its intricate molecular structure and multifaceted applications across various scientific fields
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-2-3-5-12(11)9-21-10-13(8-20-21)22-18(23)16-14-6-7-15(25-14)17(16)19(22)24/h2-5,8,10,14-17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZAZJQLVUIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N3C(=O)C4C5CCC(C4C3=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves several steps:
Formation of the Pyrazole Ring: : The initial step often involves the reaction of 2-methylbenzylamine with suitable reagents to form the pyrazole ring.
Assembly of the Tricyclic Core:
Final Functionalization:
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of each synthetic step for scalability and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is reactive under various conditions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the dione functional group.
Reduction: : Reduction reactions may target the tricyclic framework or the dione moiety.
Substitution: : The presence of the pyrazole ring and benzyl group allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation Products: : Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: : Reduction typically yields alcohols or reduced tricyclic structures.
Substitution Products: : Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione serves as a building block for the synthesis of more complex molecules. Its unique structure enables the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore, the part of a molecule responsible for its biological activity. Researchers are exploring its interactions with biological targets and its ability to modulate various biochemical pathways.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Its complex structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications, including the manufacturing of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their function. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison
When compared with other pyrazole-containing compounds, 4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to its unique tricyclic structure and the presence of multiple heteroatoms. This confers distinct reactivity and biological activity.
List of Similar Compounds
Pyrazol-4-yl Compounds: : Compounds containing the pyrazol-4-yl group but lacking the tricyclic framework.
Tricyclic Diones: : Compounds with a tricyclic dione structure but differing in substituent groups.
Benzyl Derivatives: : Compounds with benzyl groups attached to different heterocyclic rings.
]decane-3,5-dione, highlighting its synthesis, reactions, applications, and unique characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
